Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Overview
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is explored for its synthesis and chemical properties. For instance, studies have examined the fluorescence properties of similar compounds such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Guo Pusheng, 2009). Additionally, the complexation of disperse dyes derived from thiophene with various metals, including compounds similar to this compound, has been studied for application properties on different fabrics (Isaac Oluwatobi Abolude et al., 2021).
Structural Analysis
The structural analysis of compounds akin to this compound is significant in research. For instance, the hydrogen-bonded supramolecular structures in compounds such as Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been explored in various dimensions, providing insights into their molecular arrangements (M. Costa et al., 2007).
Antimicrobial Activities
The antimicrobial activities of derivatives of thiophene compounds, including those related to this compound, have been investigated. For instance, various substituted thiophenes have demonstrated promising antimicrobial activities (A. Abu‐Hashem et al., 2011).
Biological and Pharmacological Activities
Research has also been conducted on the biological and pharmacological activities of similar compounds. For example, novel thiophene and benzothiophene derivatives, including compounds like this compound, have been synthesized and evaluated as anti-cancer agents (R. Mohareb et al., 2016).
Dyeing Performance on Fabrics
The dyeing performance of disperse dyes derived from thiophene, including those similar to this compound, has been assessed on polyester and nylon fabrics. These dyes have shown various shades and fastness properties (O. Iyun et al., 2015).
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)13(16)19-12/h3-7H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIEWUWVDMVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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